molecular formula C9H9NO6 B8510653 (2-Methoxy-4-nitro-phenoxy)acetic acid

(2-Methoxy-4-nitro-phenoxy)acetic acid

Cat. No.: B8510653
M. Wt: 227.17 g/mol
InChI Key: SFGNZDMCTAMTGQ-UHFFFAOYSA-N
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Description

(2-Methoxy-4-nitro-phenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a methoxy group at the 2-position and a nitro group at the 4-position of the aromatic ring, linked to an acetic acid moiety. The nitro group is strongly electron-withdrawing, enhancing acidity compared to non-nitro analogs, while the methoxy group at the ortho position introduces steric and electronic effects influencing reactivity and solubility .

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)2-3-7(8)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

SFGNZDMCTAMTGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key properties of (2-Methoxy-4-nitro-phenoxy)acetic acid with structurally related compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight pKa* Key Structural Features Similarity Score (If Available)
(Target) this compound C₉H₉NO₇ 243.18 (calc.) ~2.5–3.0† 2-OCH₃, 4-NO₂, acetic acid
2-(2-Methyl-4-nitrophenoxy)acetic acid (861296-08-4) C₉H₉NO₅ 211.18 2-CH₃ (electron-donating), 4-NO₂ 0.93
2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid (25672-31-5) C₁₀H₈NO₈ 270.18 2-CHO (electron-withdrawing), 6-OCH₃, 4-NO₂ 0.94
(4-Methoxyphenoxy)acetic acid (1877-75-4) C₉H₁₀O₄ 182.17 3.213 4-OCH₃, lacks nitro group
2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (1228792-08-2) C₁₀H₁₁NO₆ 241.20 Ethoxy spacer, 4-NO₂
(2-Methoxy)phenoxyacetic acid (Not specified) C₉H₁₀O₄ 182.17 3.231 2-OCH₃, lacks nitro group

*Note: pKa values are experimental where available; others are estimated based on substituent effects. †Estimated pKa for the target compound: Nitro groups lower pKa by ~1–1.5 units compared to non-nitro analogs .

Key Findings from Comparative Analysis

Acidity Trends
  • Nitro Group Impact: The presence of a nitro group at the 4-position significantly enhances acidity. For example, (2-Methoxy)phenoxyacetic acid (pKa 3.231) becomes more acidic (~2.5–3.0) when a nitro group is introduced, as electron-withdrawing groups stabilize the deprotonated form.
  • Substituent Position: In 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid (CAS 25672-31-5), the formyl group at the 2-position further increases acidity compared to methyl or methoxy substituents .
Solubility and Reactivity
  • Ethoxy Spacer: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (CAS 1228792-08-2) contains an ethoxy linker, which may improve solubility in polar solvents compared to the target compound.
  • Steric Effects: The ortho-methoxy group in the target compound could hinder nucleophilic substitution reactions compared to para-substituted analogs like (4-Methoxyphenoxy)acetic acid .
Toxicity and Handling
  • Nitro Group Hazards : Nitro-containing compounds often exhibit higher toxicity and reactivity. For example, glacial acetic acid derivatives require careful handling due to corrosivity , and nitro analogs likely pose similar risks.

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